[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E 6123 involves several steps:
Condensation: 1-Acetyl-4-piperidone is condensed with 2-chlorocyanoacetophenone in the presence of sulfur and base to form a thiophene derivative.
Amidation: The thiophene derivative is treated with 2-bromopropionyl bromide to form an amide, which is then reacted with ammonia to produce an amine.
Cyclization: The amine undergoes cyclization with acetic acid/pyridine to form a diazepine.
Thioamidation: The diazepine is reacted with phosphorus pentasulfide or Lawesson’s reagent to produce a thioamide.
Triazole Formation: The thioamide is reacted with acetic hydrazide to form a triazole.
Hydrolysis and Resolution: Basic hydrolysis of the amide produces an amine, which is resolved to give the S-enantiomer.
Acylation: The S-enantiomer is acylated with cyclopropanecarbonyl chloride to form the final product, E 6123.
Industrial Production Methods
The industrial production of E 6123 follows a similar synthetic route but is scaled up for large-scale production. The optical resolution of racemic mixtures and subsequent acylation steps are optimized for kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions
E 6123 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: E 6123 can undergo substitution reactions, particularly at the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
E 6123 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of platelet-activating factor receptor antagonism and related chemical pathways.
Biology: E 6123 is used to investigate the role of platelet-activating factor in various biological processes, including inflammation and immune response.
Medicine: Research on E 6123 explores its potential therapeutic applications in conditions such as asthma and other inflammatory diseases.
Mechanism of Action
E 6123 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation, immune response, and platelet aggregation. By blocking this receptor, E 6123 inhibits the downstream signaling pathways that lead to the production of inflammatory mediators such as interleukin-6 .
Comparison with Similar Compounds
Similar Compounds
WEB2347: Another platelet-activating factor receptor antagonist with a different chemical structure.
Y-24180: A compound with similar antagonistic properties but different potency and selectivity.
Uniqueness of E 6123
E 6123 is unique due to its specific chemical structure, which allows it to selectively and effectively antagonize the platelet-activating factor receptor. Its potency and selectivity make it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5OS/c1-12-21-27-26-13(2)29(21)23-19(20(25-12)15-5-3-4-6-17(15)24)16-9-10-28(11-18(16)31-23)22(30)14-7-8-14/h3-6,12,14H,7-11H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQVYSUCZLYBRQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157146 | |
Record name | E 6123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131614-02-3 | |
Record name | (4S)-6-(2-Chlorophenyl)-9-(cyclopropylcarbonyl)-7,8,9,10-tetrahydro-1,4-dimethyl-4H-pyrido[4′,3′:4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131614-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E 6123 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131614023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E 6123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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